![molecular formula C12H21NO4 B2478943 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid CAS No. 1367932-46-4](/img/structure/B2478943.png)
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . The IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-2-methylpropanoic acid .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group is a common protecting group used in the synthesis of amides. The reaction conditions typically involve the use of N,N-diisopropylethylamine (DIPEA) and a suitable coupling reagent .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the carboxylic acid group and the Boc-protected amine. The Boc group can be removed under acidic conditions to reveal the amine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is approximately 257.33 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid:
Pharmaceutical Synthesis
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is widely used in the synthesis of pharmaceutical compounds. Its structure allows it to act as a building block for various drugs, particularly those targeting neurological and psychiatric disorders. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Peptide Synthesis
In peptide synthesis, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is used as a precursor for the incorporation of pyrrolidine derivatives into peptides. The Boc group is commonly used to protect the amine functionality during the synthesis process, which can later be removed under acidic conditions to yield the desired peptide .
Organic Chemistry Research
This compound is valuable in organic chemistry research for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore various chemical transformations and optimize reaction conditions for the synthesis of novel organic molecules .
Material Science
In material science, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid can be used in the development of new polymers and materials with specific properties. Its incorporation into polymer backbones can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials .
Bioconjugation
The compound is also used in bioconjugation techniques, where it serves as a linker molecule to attach various biomolecules, such as proteins or antibodies, to surfaces or other molecules. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems .
Medicinal Chemistry
In medicinal chemistry, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is employed in the design and synthesis of new therapeutic agents. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates, potentially leading to more effective and safer medications .
Catalysis
The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its chiral center and functional groups make it suitable for forming complexes with transition metals, which can then catalyze various enantioselective reactions, leading to the production of chiral molecules with high purity .
Chemical Biology
In chemical biology, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is utilized to study biological processes at the molecular level. It can be incorporated into small molecules or probes that interact with biological targets, helping researchers understand the function and regulation of biomolecules in living systems.
These applications highlight the versatility and importance of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich : Synthonix Corporation
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
The compound’s structure suggests it may be well-absorbed due to its relatively small size and the presence of both polar (carboxylic acid) and non-polar (tert-butoxy) groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYFRZPDMHRDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid |
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